

Etripamil Hydrochloride Electrophysiology Study Protocol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Etripamil hydrochloride	
Cat. No.:	B15616061	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the electrophysiological properties of **etripamil hydrochloride**, a novel, intranasally administered, short-acting, non-dihydropyridine L-type calcium channel blocker. The protocols outlined below are designed to guide researchers in the preclinical and clinical investigation of etripamil and similar compounds, focusing on their effects on cardiac electrophysiology.

Introduction to Etripamil Hydrochloride

Etripamil is under development for the acute termination of paroxysmal supraventricular tachycardia (PSVT).[1][2] Its mechanism of action is centered on the blockade of L-type calcium channels, which are crucial for the electrical conduction system of the heart, particularly at the atrioventricular (AV) node.[1] By inhibiting these channels, etripamil slows AV nodal conduction and prolongs the AV nodal refractory period, thereby interrupting the reentrant circuit responsible for most forms of PSVT.[1][3]

Preclinical Electrophysiology Assessment In Vitro Ion Channel Electrophysiology (Patch Clamp Assays)

Methodological & Application





Objective: To characterize the inhibitory effects of etripamil on key cardiac ion channels. This is a critical step in assessing both efficacy and potential pro-arrhythmic risk, in line with the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.[4][5]

Experimental Protocol:

- Cell Culture: Utilize human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the desired human cardiac ion channel subunits (e.g., hCav1.2 for ICa,L, hERG for IKr, hNav1.5 for INa).[6][7]
- Electrophysiological Recordings:
 - Employ the whole-cell patch-clamp technique to record ionic currents.[8][9]
 - Maintain cells at a physiological temperature (35-37°C).
 - Use appropriate internal and external solutions to isolate the specific current of interest.
- Voltage Protocols:
 - For ICa,L (hCav1.2): Apply a voltage-step protocol to elicit the calcium current. A holding potential of -80 mV with depolarizing steps to various test potentials (e.g., -40 mV to +60 mV) is typical. To assess use-dependent block, a train of depolarizing pulses can be applied.[10]
 - For IKr (hERG): A specific voltage protocol is used to elicit the characteristic hERG tail current. This typically involves a depolarizing pulse to around +20 mV followed by a repolarizing step to -50 mV.[7]
 - For INa (hNav1.5): A rapid depolarizing pulse from a holding potential of -100 mV to -20 mV is used to measure the peak sodium current.
- Data Analysis:
 - Measure the peak current amplitude in the presence and absence of varying concentrations of etripamil.



 Construct concentration-response curves to determine the IC50 (half-maximal inhibitory concentration) for each ion channel.

Ex Vivo Langendorff-Perfused Heart Model

Objective: To evaluate the integrated electrophysiological effects of etripamil on the whole heart, including its impact on conduction, refractoriness, and arrhythmia susceptibility.

Experimental Protocol:

- Heart Isolation: Isolate the heart from a suitable animal model (e.g., rabbit, guinea pig) and mount it on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant temperature and pressure.[11][12]
- Electrophysiological Recordings:
 - Place multipolar recording and stimulation electrodes on the epicardial surface of the atria and ventricles.
 - Record a pseudo-electrocardiogram (ECG).
- Parameter Measurement:
 - Baseline Measurements: Record baseline parameters including heart rate, PR interval,
 QRS duration, and QT interval.
 - Programmed Electrical Stimulation:
 - Determine the atrial and ventricular effective refractory periods (AERP and VERP) using extrastimulus protocols.
 - Assess AV nodal conduction properties, such as the Wenckebach cycle length and the AV nodal effective refractory period (AVNERP).
- Drug Perfusion: Perfuse the heart with increasing concentrations of etripamil and repeat the electrophysiological measurements at each concentration.



 Data Analysis: Compare the electrophysiological parameters before and after etripamil administration to quantify its effects on cardiac conduction and refractoriness.

Clinical Electrophysiology Study Protocol (Adapted from NODE-1 Trial)

Objective: To assess the efficacy and safety of intranasally administered etripamil for the termination of induced PSVT in a controlled clinical setting.[1]

Study Design: A multi-center, randomized, double-blind, placebo-controlled dose-ranging study.

Patient Population: Patients with a history of PSVT scheduled for a catheter ablation procedure.[1]

Experimental Protocol:

- Catheter Placement: Standard electrophysiology catheters are placed in the heart for recording and stimulation.[13]
- Induction of PSVT: Programmed electrical stimulation is used to induce sustained PSVT.
- Drug Administration: After sustained PSVT is established, patients are administered a single intranasal dose of etripamil or placebo.
- Efficacy Endpoint: The primary endpoint is the conversion of PSVT to sinus rhythm within a specified timeframe (e.g., 15 minutes).[1]
- Electrophysiological Measurements: Continuous intracardiac recordings and surface ECG are monitored to determine the time to conversion and to assess for any pro-arrhythmic events.
- Safety Monitoring: Hemodynamic parameters, including blood pressure, are closely monitored.

Quantitative Data Summary



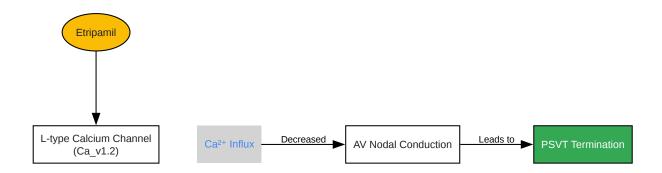
The following tables summarize the key quantitative findings from the clinical development program of etripamil.

Study	Dosage	Conversion Rate (Etripamil)	Conversion Rate (Placebo)	Time to Conversion (Median)	Reference(s)
NODE-1	70 mg	87%	35%	< 3 minutes	[1]
105 mg	75%	35%	< 3 minutes	[1]	_
140 mg	95%	35%	< 3 minutes	[1]	
NODE-301	70 mg	53.7% (at 30 min)	34.7% (at 30 min)	-	[3]
RAPID	70 mg (with repeat dose option)	64% (at 30 min)	31% (at 30 min)	17.2 minutes	[14]
NODE-303	70 mg (with repeat dose option)	60.2% (at 30 min)	N/A (open- label)	15.5 minutes	[15]

Parameter	Effect of Etripamil	Reference(s)
Heart Rate during PSVT	Significant reduction prior to conversion	[16]
Ventricular Rate during Atrial Fibrillation	Reduction in ventricular rate	[17][18]
PR Interval	Prolongation, indicating slowed AV conduction	[17]

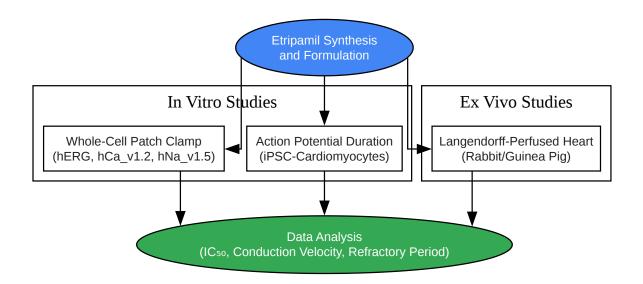
Visualizations





Click to download full resolution via product page

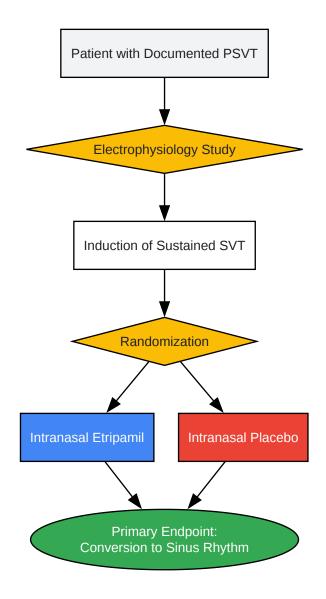
Caption: Etripamil blocks L-type calcium channels, reducing Ca²⁺ influx and slowing AV nodal conduction.



Click to download full resolution via product page

Caption: Workflow for preclinical electrophysiological evaluation of etripamil.





Click to download full resolution via product page

Caption: Logical flow of a clinical electrophysiology study of etripamil for PSVT.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. Intranasal etripamil for rapid treatment of paroxysmal supraventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application





- 2. researchgate.net [researchgate.net]
- 3. First Randomized, Multicenter, Placebo-Controlled Study of Self-Administered Intranasal Etripamil for Acute Conversion of Spontaneous Paroxysmal Supraventricular Tachycardia (NODE-301) PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Cardiovascular safety pharmacology: in vitro strategies and improvements in technology and evaluation] PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. metrionbiosciences.com [metrionbiosciences.com]
- 6. Verapamil Block of T-Type Calcium Channels PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Using Patch Clamp Data to Predict Proarrhythmic Risk [metrionbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Simultaneous assessment of mechanical and electrical function in Langendorff-perfused ex-vivo mouse hearts [frontiersin.org]
- 13. criver.com [criver.com]
- 14. Plain language summary of the safety and effectiveness of etripamil for atrioventricularnodal-dependent supraventricular tachycardia: the RAPID study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. milestonepharma.com [milestonepharma.com]
- 18. milestonepharma.com [milestonepharma.com]
- To cite this document: BenchChem. [Etripamil Hydrochloride Electrophysiology Study Protocol: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616061#etripamil-hydrochloride-electrophysiology-study-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com